![molecular formula C10H14O2 B2777986 2-Oxaspiro[5.5]undec-3-en-5-one CAS No. 2044712-95-8](/img/structure/B2777986.png)

2-Oxaspiro[5.5]undec-3-en-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

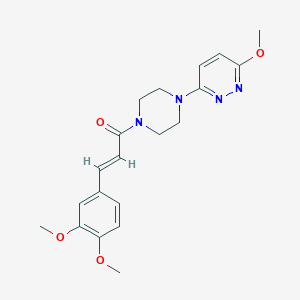

“2-Oxaspiro[5.5]undec-3-en-5-one” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is used for research purposes .

Synthesis Analysis

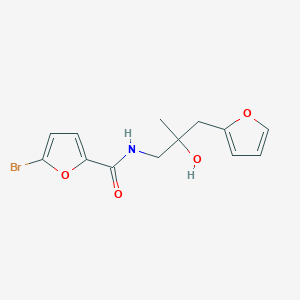

The synthesis of “2-Oxaspiro[5.5]undec-3-en-5-one” derivatives has been reported in several studies . For instance, “2-Hydroxy-1-oxaspiro[5.5]undec-3-en-5-one”, which is derived from “1-(2-furyl)cyclohexan-1-ol”, is used in a convenient synthesis of several “1-oxaspiro[5.5]undecane” derivatives .

Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[5.5]undec-3-en-5-one” has been analyzed in various studies . The compound exhibits intriguing conformational and configurational aspects due to the helicity of the spirane skeleton .

Chemical Reactions Analysis

The chemical reactions involving “2-Oxaspiro[5.5]undec-3-en-5-one” have been studied . For example, “5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones” are obtained from reactions between “2-lithiated 2-benzenesulfonyltetrahydropyrans” and "5-hydroxybutenolides" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxaspiro[5.5]undec-3-en-5-one” include a molecular weight of 166.22 and a molecular formula of C10H14O2 . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

2-Oxaspiro[5.5]undec-3-en-5-one and its derivatives have been extensively studied for their applications in organic synthesis. Research demonstrates their utility in the Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations of secondary allylic alcohols, enabling the synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000). Another study used these compounds in reactions with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates, forming various substituted spirocyclic compounds (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).

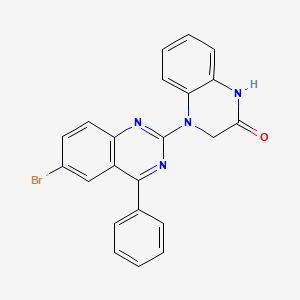

Application in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-Oxaspiro[5.5]undec-3-en-5-one have been explored for their potential therapeutic applications. For instance, the synthesis of novel spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes has shown significant activity in analgesic assays (Cohen, Banner, & Lopresti, 1978). Additionally, certain spirobicyclic compounds derived from 1-oxaspiro[5.5]undec-3-en-5-one have been identified as potent CCR5 antagonists, useful in the context of HIV-1 inhibition (Yang et al., 2009).

Stereochemistry and Structural Analysis

Research has also focused on the stereochemistry and structural analysis of spiro compounds including 2-Oxaspiro[5.5]undec-3-en-5-one derivatives. For example, the absolute configuration of heliespirone B, a derivative, was determined using X-ray crystallography, contributing to the understanding of its structural properties (Macias & Fronczek, 2007). Such studies are crucial for the development of spirocyclic compounds in various chemical applications.

Safety And Hazards

The safety data sheet for a similar compound, “4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2-oxaspiro[5.5]undec-3-en-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWZTTVMFLETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[5.5]undec-3-en-5-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)

![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)

![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)